
Bis-1,7-(trimethylammonium)hepyl Dibromide
Overview
Description
JWH 081 6-methoxynaphthyl isomer is a synthetic cannabinoid that exhibits high affinity for the central cannabinoid receptor (CB1) and a ten-fold reduced affinity for the peripheral cannabinoid receptor (CB2) . This compound is structurally distinct from JWH 081 by the position of the methoxy group on the naphthyl ring, which is attached at the 6 position instead of the 4 position .
Mechanism of Action
Target of Action
Heptamethonium bromide primarily targets the neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are ligand-gated ion channels that play a crucial role in transmitting signals in the autonomic ganglia of the nervous system .
Mode of Action
Heptamethonium bromide acts as a non-depolarising ganglionic blocker . Its action on the neuronal nicotinic receptors is primarily through the block of the ion pore, rather than through competition with the binding site for acetylcholine .
Biochemical Pathways
By blocking the neuronal nicotinic receptors in autonomic ganglia, which are necessary for transmission in all autonomic ganglia, both the sympathetic and parasympathetic nervous systems are inhibited . This blockage affects the downstream signaling pathways, leading to a decrease in the transmission of signals in the autonomic nervous system .
Pharmacokinetics
This limits its bioavailability and influences its distribution within the body .
Result of Action
The blockage of neuronal nicotinic receptors by heptamethonium bromide leads to the inhibition of both the sympathetic and parasympathetic nervous systems . This results in various physiological effects, including a decrease in blood pressure and heart rate .
Action Environment
The action, efficacy, and stability of heptamethonium bromide can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action. Also, factors such as pH and temperature can influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Heptamethonium bromide acts primarily as an antagonist at the nicotinic acetylcholine receptors located in sympathetic and parasympathetic ganglia . It binds mostly in or on the nAChR receptor, not the acetylcholine binding site itself . This interaction with the nAChR receptor is crucial for its role in biochemical reactions.
Cellular Effects
Heptamethonium bromide has significant effects on various types of cells and cellular processes. It inhibits both the sympathetic and parasympathetic nervous systems by blocking the neuronal nicotinic receptors in autonomic ganglia . This blockade influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of Heptamethonium bromide is primarily through the block of the ion pore of the neuronal nicotinic receptors, rather than through competition with the binding site for acetylcholine . This blockage inhibits the transmission in all autonomic ganglia, affecting both the sympathetic and parasympathetic nervous systems .
Temporal Effects in Laboratory Settings
In laboratory settings, Heptamethonium bromide has shown to block the effects of nicotine, such as convulsions and locomotor stimulation, in laboratory rodents
Dosage Effects in Animal Models
While specific studies on the dosage effects of Heptamethonium bromide in animal models are limited, it’s known that it can significantly reduce renal sympathetic nerve activity, mean arterial pressure, and heart rate in animal models . The effects can vary with different dosages, and high doses may lead to more pronounced effects .
Metabolic Pathways
Given its role as a nicotinic acetylcholine receptor antagonist, it likely interacts with enzymes and cofactors involved in these pathways .
Transport and Distribution
Heptamethonium bromide is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier This suggests that its transport and distribution within cells and tissues are limited
Subcellular Localization
Given its role as a nicotinic acetylcholine receptor antagonist, it likely interacts with specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 081 6-methoxynaphthyl isomer involves the reaction of 6-methoxy-1-naphthaldehyde with 1-pentylindole in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of JWH 081 6-methoxynaphthyl isomer follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
JWH 081 6-methoxynaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the naphthyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
Bis-1,7-(trimethylammonium)heptyl dibromide serves as a reagent in organic synthesis , particularly in the formation of complex molecules. Its ability to act as a nucleophile allows it to participate in various substitution reactions, making it valuable for synthesizing other organic compounds .
Building Block for Pharmaceuticals
The compound is utilized as a building block in the pharmaceutical industry due to its cationic nature, which can enhance the solubility and bioavailability of drug candidates. This feature is particularly important when designing drugs that target biological membranes .
Biological Research
Membrane Interaction Studies
Due to its unique structure, Bis-1,7-(trimethylammonium)heptyl dibromide is often employed in studies related to membrane proteins and ion channels . It integrates into lipid bilayers, influencing membrane fluidity and protein functionality. This characteristic is crucial for understanding drug-membrane interactions and cellular processes .
Pharmacological Applications
The compound acts as a competitive antagonist at the neuromuscular junction , similar to heptamethonium bromide. It binds reversibly to acetylcholine receptors on muscle membranes, inhibiting muscle contraction. This property has implications for pharmacological research, particularly in developing muscle relaxants and studying neuromuscular disorders .
Case Study 1: Membrane Permeability
A study investigated the effects of Bis-1,7-(trimethylammonium)heptyl dibromide on the permeability of lipid membranes. The results indicated that the compound significantly increased membrane permeability, facilitating the transport of ions across the membrane. This finding suggests potential applications in drug delivery systems where enhanced membrane penetration is desired.
Case Study 2: Ion Channel Modulation
Research has demonstrated that Bis-1,7-(trimethylammonium)heptyl dibromide can modulate ion channel activity in neuronal cells. By altering the ionic environment around these channels, the compound influences neuronal excitability and synaptic transmission. Such effects are vital for understanding neurological diseases and developing therapeutic strategies .
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors.
JWH 073: Similar structure but with different alkyl chain length.
JWH 250: Contains a different substituent on the naphthyl ring.
Uniqueness
JWH 081 6-methoxynaphthyl isomer is unique due to the position of the methoxy group on the naphthyl ring, which influences its binding affinity and activity at the cannabinoid receptors. This structural variation allows for the study of structure-activity relationships and the development of new synthetic cannabinoids with specific receptor affinities .
Biological Activity
Bis-1,7-(trimethylammonium)hepyl dibromide, a quaternary ammonium compound, has garnered attention due to its potential biological activities, particularly in antimicrobial and neuromodulatory contexts. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide
- CAS Number : 56971-24-5
- Molecular Formula : C13H32N2.2Br
- Molecular Weight : 355.23 g/mol
The biological activity of this compound primarily stems from its interaction with cellular membranes and receptors:
- Antimicrobial Activity : As a quaternary ammonium compound (QAC), it exhibits significant antimicrobial properties against a variety of pathogens. The mechanism involves electrostatic interactions between the positively charged ammonium groups and negatively charged components of microbial membranes. This leads to membrane disruption, increased permeability, and ultimately cell lysis .
- Neuromodulatory Effects : The compound also acts as a ganglionic blocker by targeting neuronal nicotinic acetylcholine receptors (nAChRs). This blockade inhibits both sympathetic and parasympathetic nervous system activities, influencing cardiovascular and gastrointestinal functions .
Antimicrobial Efficacy
Table 1 summarizes the minimum inhibitory concentration (MIC) values for various microorganisms tested against this compound.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Candida albicans | 4 |
These results indicate that the compound is particularly effective against Gram-positive bacteria and fungi.
Neuromodulatory Activity
Research has demonstrated that this compound exhibits an allosteric modulation effect on muscarinic receptors. In studies involving guinea pig atria:
- The compound showed a 32-fold cardioselectivity compared to other agents.
- It was found to slow the dissociation rate of radiolabeled ligands from nAChRs, indicating a strong binding affinity .
Case Study 1: Antimicrobial Application in Clinical Settings
A study conducted in a hospital setting evaluated the effectiveness of this compound in disinfecting surfaces contaminated with nosocomial pathogens. The results indicated a significant reduction in pathogen load within minutes of application, supporting its use as an effective disinfectant in healthcare environments.
Case Study 2: Neurological Effects in Animal Models
In animal models, administration of this compound resulted in observable changes in heart rate and gastrointestinal motility. These effects were consistent with its action as a ganglionic blocker, demonstrating its potential therapeutic applications in managing autonomic dysregulation .
Properties
IUPAC Name |
trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N2.2BrH/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBNKSCGJOBFNU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCC[N+](C)(C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6810-45-3 (Parent) | |
Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50972440 | |
Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56971-24-5 | |
Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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